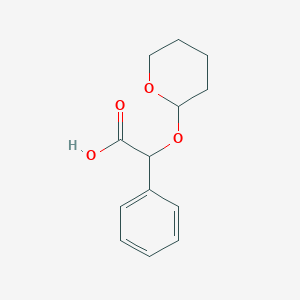

2-(Oxan-2-yloxy)-2-phenylacetic acid

説明

2-(Oxan-2-yloxy)-2-phenylacetic acid is a carboxylic acid derivative featuring a phenyl group and an oxan-2-yloxy (tetrahydropyranyloxy) substituent. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . The oxan-2-yloxy group, a cyclic ether, enhances lipophilicity and may improve metabolic stability compared to linear ethers or esters.

特性

分子式 |

C13H16O4 |

|---|---|

分子量 |

236.26 g/mol |

IUPAC名 |

2-(oxan-2-yloxy)-2-phenylacetic acid |

InChI |

InChI=1S/C13H16O4/c14-13(15)12(10-6-2-1-3-7-10)17-11-8-4-5-9-16-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15) |

InChIキー |

CJJAVRWGJRYWMI-UHFFFAOYSA-N |

正規SMILES |

C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(Oxan-2-yloxy)-2-phenylacetic acid with its analogs:

Key Observations:

- Substituent Effects: The oxan-2-yloxy group in 2-(Oxan-2-yloxy)-2-phenylacetic acid likely enhances solubility in organic solvents compared to the more polar hydroxyl or oxo groups. Its cyclic structure may also confer conformational rigidity, influencing receptor interactions . The dimethylamino and diphenylethyl groups in the C₂₅H₂₄N₂O₃ analog contribute to a higher molecular weight (400.47 g/mol) and significantly improved binding affinity to biological targets, outperforming furosemide by 1.5× in molecular docking studies . Butyryloxy substituents (C₁₂H₁₄O₄) are used in kinetic resolution processes, indicating utility in synthesizing enantiomerically pure compounds .

Functional Group Impact :

- The oxo group in phenylglyoxylic acid (C₈H₆O₃) makes it a key intermediate in synthesizing semi-synthetic antibiotics like cefamandole and anti-cholinergic drugs .

- Ester derivatives (e.g., methyl 2-oxo-2-phenylacetate) are often employed as stable intermediates in organic synthesis due to their reduced acidity compared to carboxylic acids .

Receptor Binding and Inhibition

- The C₂₅H₂₄N₂O₃ analog demonstrated exceptional binding affinity in molecular docking studies, targeting receptors associated with hypertension and edema. Its diphenylethyl group may facilitate hydrophobic interactions with receptor pockets, while the dimethylamino group enhances solubility in physiological environments .

- Phenylglyoxylic acid (C₈H₆O₃) is a metabolite of styrene and serves as a biomarker for occupational exposure. Its α-keto acid structure also enables chelation of metal ions, relevant in catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。